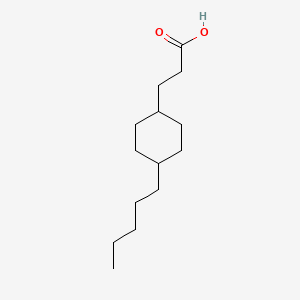
3-(trans-4-N-Pentylcyclohexyl)propionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(trans-4-N-Pentylcyclohexyl)propionic acid is a chemical compound with the molecular formula C14H26O2. It is also known by its systematic name, cyclohexanepropanoic acid, 4-pentyl-, trans-. This compound is characterized by a cyclohexane ring substituted with a pentyl group and a propionic acid moiety. It is used primarily in research and experimental applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(trans-4-N-Pentylcyclohexyl)propionic acid typically involves the following steps:
Formation of the cyclohexane ring: This can be achieved through various cyclization reactions.
Introduction of the pentyl group: This step involves the alkylation of the cyclohexane ring with a pentyl halide under basic conditions.
Attachment of the propionic acid moiety: This can be done through a Friedel-Crafts acylation reaction, where the cyclohexane ring is acylated with propionic acid chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of laboratory procedures, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
3-(trans-4-N-Pentylcyclohexyl)propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclohexane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclohexane derivatives.
Applications De Recherche Scientifique
3-(trans-4-N-Pentylcyclohexyl)propionic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving lipid metabolism and membrane biology.
Medicine: Research into its potential therapeutic effects, particularly in the context of anti-inflammatory and analgesic properties.
Industry: It is used in the development of liquid crystal materials for display technologies.
Mécanisme D'action
The mechanism of action of 3-(trans-4-N-Pentylcyclohexyl)propionic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes involved in lipid metabolism, such as cyclooxygenases.
Pathways Involved: It may modulate inflammatory pathways by inhibiting the production of pro-inflammatory mediators.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanepropanoic acid, 4-pentyl-, cis-: Similar structure but different stereochemistry.
Cyclohexanepropanoic acid, 4-butyl-, trans-: Similar structure but with a butyl group instead of a pentyl group.
Cyclohexanepropanoic acid, 4-pentyl-, trans-: Similar structure but with different functional groups.
Uniqueness
3-(trans-4-N-Pentylcyclohexyl)propionic acid is unique due to its specific combination of a cyclohexane ring, a pentyl group, and a propionic acid moiety. This unique structure imparts specific chemical and biological properties that are distinct from other similar compounds .
Propriétés
Formule moléculaire |
C14H26O2 |
|---|---|
Poids moléculaire |
226.35 g/mol |
Nom IUPAC |
3-(4-pentylcyclohexyl)propanoic acid |
InChI |
InChI=1S/C14H26O2/c1-2-3-4-5-12-6-8-13(9-7-12)10-11-14(15)16/h12-13H,2-11H2,1H3,(H,15,16) |
Clé InChI |
CWOFWNKARJIFNI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1CCC(CC1)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















